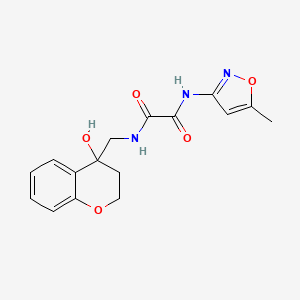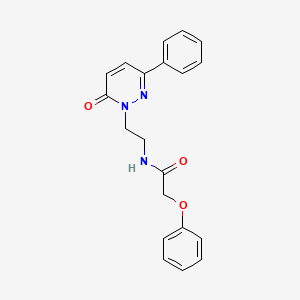![molecular formula C28H25ClN4O4 B2676717 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide CAS No. 1189724-26-2](/img/no-structure.png)
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a quinazolinone, a benzyl group, and an acetamide. Quinazolinones are a class of organic compounds with a wide range of biological activities. The benzyl group is derived from toluene and the acetamide group is a derivative of acetic acid .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The quinazolinone is a bicyclic system with a benzene ring fused to a 2-amino-1,3-dione. The benzyl group is attached to the nitrogen atom of the quinazolinone, and the acetamide is attached to the phenyl group .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the amine group in the benzylamine can act as a nucleophile in substitution reactions. The carbonyl group in the quinazolinone and acetamide can undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of polar groups like the amide would increase its solubility in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Quinazoline derivatives have been extensively studied for their antimicrobial properties. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds showed good activity compared to standard drugs (Patel & Shaikh, 2011). This suggests that similar quinazoline compounds could be explored for their potential antimicrobial applications.
Anti-Inflammatory and Analgesic Activities
The design and synthesis of quinazolinyl acetamides have also been linked to analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, highlighting the therapeutic potential of quinazoline derivatives in inflammation and pain management without focusing on their side effects or dosages (Alagarsamy et al., 2015).
Antiviral Applications
Furthermore, quinazoline derivatives have shown promise in antiviral research. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro and enhanced survival in infected mice, indicating the potential of quinazoline derivatives in antiviral therapy (Ghosh et al., 2008).
Potential for Cancer Research
Quinazoline compounds have also been explored for their antitumor activities. Forsch, Wright, and Rosowsky (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid and evaluated them as inhibitors of tumor cell growth, showcasing the role of quinazoline derivatives in cancer research (Forsch, Wright, & Rosowsky, 2002).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate, followed by cyclization and subsequent reaction with cyclopropylamine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate", "cyclopropylamine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or another suitable solvent.", "Step 2: Cyclization of the resulting intermediate by treatment with a suitable cyclization agent such as trifluoroacetic acid (TFA) or another suitable acid in a suitable solvent such as dichloromethane or acetonitrile.", "Step 3: Reaction of the resulting intermediate with cyclopropylamine in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or another suitable agent in a suitable solvent such as dichloromethane or acetonitrile.", "Step 4: Purification of the final product by standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
1189724-26-2 |
Nom du produit |
2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide |
Formule moléculaire |
C28H25ClN4O4 |
Poids moléculaire |
516.98 |
Nom IUPAC |
2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |
InChI |
InChI=1S/C28H25ClN4O4/c29-20-9-5-19(6-10-20)16-30-26(35)17-32-24-4-2-1-3-23(24)27(36)33(28(32)37)22-13-7-18(8-14-22)15-25(34)31-21-11-12-21/h1-10,13-14,21H,11-12,15-17H2,(H,30,35)(H,31,34) |
Clé InChI |
RFKLLAXSNLJERD-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2676635.png)
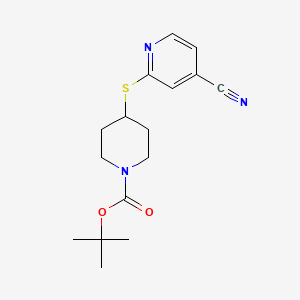
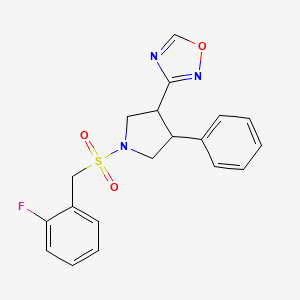
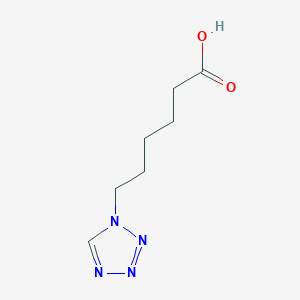


![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2676648.png)
![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)
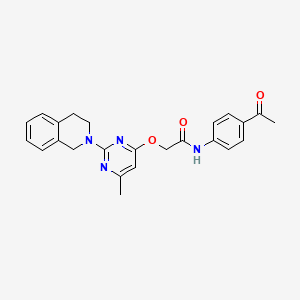


![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)
